![molecular formula C28H29N3O7S2 B2509577 6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-38-8](/img/structure/B2509577.png)
6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . It also has a thieno[2,3-c]pyridine moiety, which is a sulfur and nitrogen-containing heterocycle. These types of structures are often found in biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions
The synthesis and chemical reactivity of compounds related to 6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are crucial in scientific research for developing novel chemical entities. For instance, Tominaga et al. (1992) detailed new synthesis pathways of 2-aminoindolizine and related compounds via a formal [3 + 3] cycloaddition reaction, highlighting the importance of such chemical frameworks in heterocyclic chemistry research (Tominaga, Ueda, Ogata, & Kohra, 1992). Similarly, Patel et al. (2009) synthesized bioactive molecules featuring sulphonamido quinazolinyl imidazole, which were tested for various biological activities, indicating the broad application of such compounds in pharmacological screenings (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Molecular Docking and Biological Evaluations
Research also extends into in silico molecular docking studies and biological evaluations of related compounds. Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to produce polyhydroquinoline scaffolds, which were then characterized and assessed for antibacterial, antitubercular, and antimalarial activities. This work underscores the significance of such compounds in the discovery of new therapeutic agents (Sapariya et al., 2017).
Advanced Synthetic Methods
Further, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones as reported by Kandinska et al. (2006) demonstrates the advanced synthetic methods employed to create compounds with potential pharmacophoric properties, highlighting the versatility of these chemical structures in drug design (Kandinska, Kozekov, & Palamareva, 2006).
Spectral Characterization and Pharmacological Potentials
Moreover, research into the spectral characterization and exploration of pharmacological potentials of related compounds, as shown by Zaki et al. (2017), provides a foundation for the future investigation of their activities. The detailed structural analysis and potential activity evaluation indicate the importance of these compounds in medicinal chemistry and pharmacology (Zaki, Radwan, & El-Dean, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O7S2/c1-3-38-28(34)30-14-13-22-23(17-30)39-26(24(22)27(33)37-2)29-25(32)19-8-10-21(11-9-19)40(35,36)31-15-12-18-6-4-5-7-20(18)16-31/h4-11H,3,12-17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNUOUWXRQECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

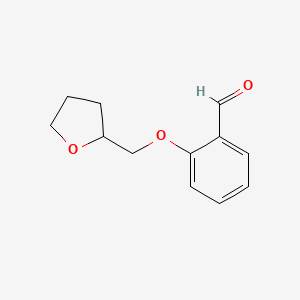
![5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2509496.png)
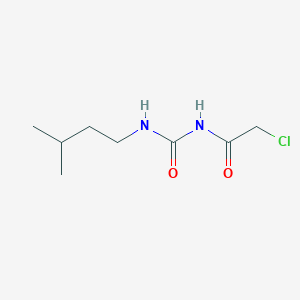
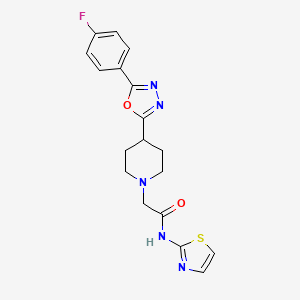
![N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2509504.png)

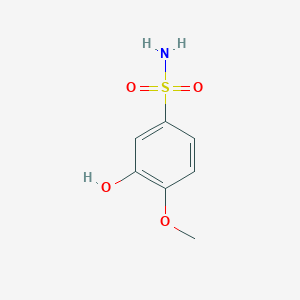
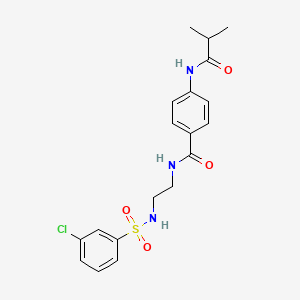
![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)
![4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2509512.png)
![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
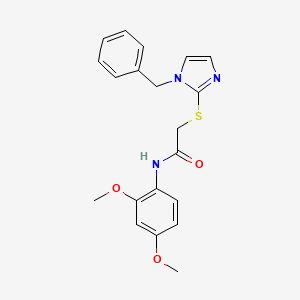
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)
![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)